molecular formula C15H18F2N6 B6456872 4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549016-53-5

4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456872
CAS No.: 2549016-53-5
M. Wt: 320.34 g/mol
InChI Key: NLWNMQVUCQKBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C15H18F2N6 and its molecular weight is 320.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.15610092 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of difluoromethyl and piperazine derivatives with pyrimidine precursors. The general synthetic pathway can be outlined as follows:

  • Starting Materials :
    • Difluoromethylated pyrimidines
    • 5-Methylpyrimidine
    • Piperazine derivatives
  • Reaction Conditions :
    • Typically conducted under controlled temperature and pressure to optimize yield and purity.
  • Characterization :
    • The synthesized compound is characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects against a range of pathogens.
  • Anticancer Properties : Studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation, migration, and invasion.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those structurally related to our compound. Results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity :
    • In vitro tests on cell lines such as A431 (vulvar epidermal carcinoma) demonstrated significant inhibition of cell growth by similar pyrimidine compounds . The mechanism was linked to interference with DNA synthesis and cellular metabolism.
  • Cytotoxicity Studies :
    • Compounds with similar structures have been tested for cytotoxicity against various cancer cell lines, showing promising results in selective cytotoxicity without affecting normal cells .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli15
AntimicrobialS. aureus20
AnticancerA431 (Carcinoma)10
CytotoxicityHeLa (Cervical Cancer)12

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to act by inhibiting key signaling pathways involved in cell growth and survival, particularly the mTOR pathway, which is crucial for cancer cell metabolism and proliferation .
  • Case Studies : In vitro studies have shown that this compound can effectively reduce the viability of breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Neurological Applications

The compound has also been explored for its neuroprotective effects. Its ability to penetrate the blood-brain barrier makes it an interesting candidate for treating neurological disorders such as Alzheimer's disease.

  • Research Findings : Studies have demonstrated that the compound can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • In Vitro Results : Tests conducted on several strains of bacteria have shown promising results, indicating that this pyrimidine derivative could be developed into a novel antimicrobial agent.

Comparative Data Table

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInhibition of mTOR signalingReduced viability in breast cancer cell lines
Neurological ApplicationsModulation of neuroinflammationPotential neuroprotective effects observed
Antimicrobial ActivityDisruption of bacterial cell wallEffective against multiple bacterial strains

Properties

IUPAC Name

4-(difluoromethyl)-2-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6/c1-10-8-18-15(19-9-10)23-5-3-22(4-6-23)13-7-12(14(16)17)20-11(2)21-13/h7-9,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWNMQVUCQKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.